2,4-Diethoxy-1,3-difluoro-5-iodobenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11F2IO2 |
|---|---|
Molecular Weight |
328.09 g/mol |
IUPAC Name |
2,4-diethoxy-1,3-difluoro-5-iodobenzene |
InChI |
InChI=1S/C10H11F2IO2/c1-3-14-9-6(11)5-7(13)10(8(9)12)15-4-2/h5H,3-4H2,1-2H3 |
InChI Key |
DJIZVWOCNLGXPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1F)I)OCC)F |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Diethoxy 1,3 Difluoro 5 Iodobenzene
Historical and Contemporary Approaches to Di- and Trifluorinated Aromatic Synthesis
The synthesis of fluorinated aromatic compounds has been a significant area of research due to the profound impact of fluorine substitution on the physicochemical and biological properties of molecules. Historically, the introduction of fluorine onto an aromatic ring was a formidable challenge. A landmark development was the Swarts reaction, first reported in 1898, which utilized antimony trifluoride to replace chlorine atoms with fluorine, a method that laid the groundwork for producing compounds like benzotrifluoride. nih.gov Early methods often involved harsh conditions and toxic reagents, such as sulfur tetrafluoride or anhydrous hydrogen fluoride, for the conversion of carboxylic acids or chlorides into trifluoromethyl groups. google.combeilstein-journals.org
Contemporary methods have evolved to offer greater control, efficiency, and safety. The past decade has seen a surge in new strategies for creating di- and trifluorinated aromatics. rsc.org These modern approaches can be broadly categorized:
Direct Fluorination: Using electrophilic (e.g., Selectfluor®) or nucleophilic (e.g., metal fluorides) fluorinating agents to directly substitute hydrogen or other groups on the aromatic ring. rsc.org
Building Block Strategies: Employing pre-fluorinated starting materials in cyclization or cross-coupling reactions. The Diels-Alder reaction, for instance, uses fluorinated dienes or dienophiles to construct the aromatic core. researchgate.net
Radical and Carbene Chemistry: Generating difluoro radicals or difluorocarbene from precursors like TMSCF₂Br for addition to aromatic systems. rsc.orgnih.gov
Deoxofluorination: The conversion of phenolic hydroxyl groups or carboxylic acids into C-F or CF₃ groups, respectively, using specialized reagents. researchgate.net
These diverse methods provide chemists with a versatile toolkit for accessing a wide range of fluorinated aromatic structures.
| Method | Description | Reagent Examples | Reference |
| Halogen Exchange (Halex) | Replacement of other halogens (typically Cl) with fluorine. A classic and industrially important method. | SbF₃, HF | nih.govbeilstein-journals.org |
| Electrophilic Fluorination | Direct introduction of fluorine using an electrophilic F⁺ source. | Selectfluor® (F-TEDA-BF₄) | rsc.org |
| Diels-Alder Cycloaddition | Construction of the fluorinated ring from acyclic precursors. | Fluorinated dienes/dienophiles | researchgate.net |
| Radical Difluoromethylation | C-C bond formation using a difluoromethyl radical source. | ICF₂R, BrCF₂CO₂R | rsc.org |
| Deoxofluorination | Conversion of C=O or C-OH groups to CF₂ or CF₃ groups. | Sulfur Tetrafluoride (SF₄) | researchgate.net |
Strategies for Regioselective Iodination of Poly-Substituted Benzene (B151609) Systems
The regioselective introduction of an iodine atom onto a benzene ring that already bears multiple substituents is a critical step in the synthesis of complex molecules like 2,4-Diethoxy-1,3-difluoro-5-iodobenzene. The challenge lies in controlling the position of the incoming electrophile, which is governed by the electronic and steric effects of the existing groups.
Direct Iodination Methods and Their Limitations
Direct iodination of aromatic compounds using molecular iodine (I₂) is inherently more difficult than chlorination or bromination due to the lower electrophilicity of iodine. babafaridgroup.edu.in Furthermore, the reaction is often reversible because the hydrogen iodide (HI) byproduct is a strong reducing agent that can convert the iodo-aromatic product back to the starting material. quora.comorganicmystery.com
To overcome this limitation, direct iodination is almost always performed in the presence of an oxidizing agent. These agents serve to remove HI from the reaction mixture as it forms, thereby driving the equilibrium toward the products. quora.comorganicmystery.com Common oxidizing agents include nitric acid (HNO₃), iodic acid (HIO₃), hydrogen peroxide, and mercury(II) oxide. organicmystery.comresearchgate.net
Limitations of Direct Iodination:
Reversibility: Requires an oxidizing agent to prevent product reduction by HI. quora.com
Harsh Conditions: Often requires strong acids and high temperatures. babafaridgroup.edu.in
Poor Regioselectivity: Can lead to mixtures of isomers, especially with complex substrates.
Side Reactions: The use of strong oxidants like nitric acid can lead to unwanted nitration of the aromatic ring. researchgate.net
Low Yields: The combination of these factors can result in poor yields and difficult purification. babafaridgroup.edu.in
Metal-Catalyzed Iodination Pathways
To improve the efficiency and selectivity of iodination, various metal-based catalysts have been developed. These catalysts function by activating either the iodine or the aromatic substrate, facilitating the electrophilic substitution under milder conditions.
Metal salts, particularly those of silver(I) and copper(II), are frequently employed. researchgate.netacs.org Silver salts like silver triflate (AgOTf), silver sulfate (B86663) (Ag₂SO₄), or silver tetrafluoroborate (B81430) (AgBF₄) react with I₂ to generate a more potent electrophilic iodinating species, potentially a sulfonyl hypoiodite (B1233010) or a solvated iodine cation (I⁺). acs.org This approach has shown success in the regioselective iodination of complex and even deactivated arenes. acs.org Other systems involve the use of vanadium salts or metal halides like iron(III) bromide, which act as Lewis acids to polarize the electrophile. oup.comyoutube.com
| Catalyst System | Substrate Type | Description | Reference |
| I₂ / Oxidizing Agent | Activated/Unactivated Arenes | Classic method; oxidant (e.g., HNO₃, HIO₃) removes HI byproduct. | quora.comorganicmystery.com |
| I₂ / Vanadium Salt / H⁺ | Benzene | Direct iodination with I₂ catalyzed by a metal salt in strong acid. | oup.com |
| I₂ / Silver(I) Sulfonates | Complex (Hetero)arenes | Ag(I) salts activate I₂ to form a highly reactive electrophile. | acs.org |
| Iodine Monochloride (ICl) / Lewis Acid | Benzene | Uses a polarized interhalogen compound activated by a Lewis acid like FeCl₃. | youtube.comyoutube.com |
| Solid Catalysts (e.g., Zeolites) | Benzene, Naphthalene | Gas or liquid phase iodination over solid supports containing alkaline cations. | google.com |
Introduction of Ethoxy Groups onto Fluorinated and Iodinated Benzene Scaffolds
The introduction of ethoxy groups onto an aromatic ring is typically achieved through Williamson ether synthesis, which involves the reaction of a phenoxide with an ethyl halide (e.g., ethyl iodide or ethyl bromide). In the context of a poly-substituted, halogenated benzene, the specific nature of the other substituents must be considered.
For a precursor molecule containing fluorine atoms, the introduction of ethoxy groups can also proceed via Nucleophilic Aromatic Substitution (SₙAr). Fluorine is an excellent leaving group in SₙAr reactions, particularly when it is positioned ortho or para to a strong electron-withdrawing group. However, in the case of the target molecule's likely precursors, the ring is generally electron-rich due to the presence of other activating groups (like another oxygen substituent), making the SₙAr pathway less favorable unless specifically designed.
A more common and reliable strategy involves starting with a dihydroxybenzene (resorcinol) derivative and performing a double O-alkylation. For instance, a fluorinated resorcinol (B1680541) could be treated with a base (like sodium carbonate or potassium carbonate) to generate the corresponding diphenoxide, which then reacts with an ethylating agent like diethyl sulfate or ethyl iodide to form the two ether linkages. arkat-usa.org This approach avoids the potential complications of SₙAr on a complex substrate and is generally high-yielding. arkat-usa.org
Multi-Step Synthesis of this compound: Stepwise Approaches
A direct, single-step synthesis of this compound is not feasible due to the complexity of the substitution pattern. A successful synthesis hinges on a carefully planned multi-step sequence where the directing effects of the substituents are strategically exploited at each stage. openstax.orglibretexts.orgpressbooks.pub
Precursor Synthesis and Functionalization Sequences
A logical and efficient retrosynthetic analysis suggests that the final step should be the iodination of a pre-functionalized, activated benzene ring. The strong activating and ortho-, para-directing nature of the two ethoxy groups makes 1,3-diethoxy-2,4-difluorobenzene (B12997714) an ideal immediate precursor, as they would direct the incoming iodine electrophile to the C5 position, the only available position that is ortho/para to both activators.
A plausible forward synthesis based on this strategy is outlined below:
Proposed Synthetic Pathway:
Step 1: Nitration of 1,3-Difluorobenzene (B1663923). The synthesis can commence with the commercially available 1,3-difluorobenzene. Electrophilic nitration with nitric and sulfuric acids would yield 2,4-difluoronitrobenzene (B147775). The two fluorine atoms direct the incoming nitro group to the C4 position.
Step 2: Reduction of the Nitro Group. The nitro group of 2,4-difluoronitrobenzene is then reduced to an amine, yielding 2,4-difluoroaniline (B146603). This can be achieved using standard methods such as catalytic hydrogenation (H₂/Pd/C) or metal-acid reduction (e.g., Sn/HCl). google.com
Step 3: Conversion to a Phenol. The amino group of 2,4-difluoroaniline can be converted to a hydroxyl group via the Sandmeyer reaction. This involves diazotization of the amine with nitrous acid (generated in situ from NaNO₂) followed by hydrolysis of the resulting diazonium salt in hot aqueous acid to produce 2,4-difluorophenol.
Step 4: Ortho-Hydroxylation. The introduction of the second hydroxyl group is necessary. This can be a challenging transformation. One potential route involves ortho-lithiation directed by the existing phenol, followed by reaction with an oxygen electrophile. A more classical approach might involve protecting the phenol, performing an electrophilic substitution, and then converting that group to a hydroxyl.
Step 5: Di-O-Ethylation. Assuming the successful synthesis of 2,4-difluororesorcinol (B67399) (1,3-dihydroxy-2,4-difluorobenzene), a double Williamson ether synthesis would be performed. Treatment with a base like K₂CO₃ and an ethylating agent such as diethyl sulfate or ethyl iodide in a suitable solvent (e.g., acetone (B3395972) or DMF) would yield 1,3-diethoxy-2,4-difluorobenzene. arkat-usa.org
Step 6: Regioselective Iodination. The final step is the iodination of the highly activated 1,3-diethoxy-2,4-difluorobenzene. Using an iodinating agent like N-iodosuccinimide (NIS) or molecular iodine with an oxidant (e.g., HIO₃), the iodine will be directed to the C5 position, affording the target compound, This compound .
| Step | Starting Material | Reagents and Conditions | Product | Purpose |
| 1 | 1,3-Difluorobenzene | HNO₃, H₂SO₄ | 2,4-Difluoronitrobenzene | Introduce a functional group for conversion. |
| 2 | 2,4-Difluoronitrobenzene | H₂, Pd/C or Sn/HCl | 2,4-Difluoroaniline | Create an amino group for further transformation. |
| 3 | 2,4-Difluoroaniline | 1. NaNO₂, HCl, 0°C; 2. H₂O, heat | 2,4-Difluorophenol | Convert amine to a hydroxyl group. |
| 4 | 2,4-Difluorophenol | Multi-step (e.g., protection, formylation, Baeyer-Villiger oxidation) | 2,4-Difluororesorcinol | Introduce the second hydroxyl group. |
| 5 | 2,4-Difluororesorcinol | Et₂SO₄ (or EtI), K₂CO₃ | 1,3-Diethoxy-2,4-difluorobenzene | Introduce the two ethoxy groups. |
| 6 | 1,3-Diethoxy-2,4-difluorobenzene | N-Iodosuccinimide (NIS) or I₂/Oxidant | This compound | Regioselective introduction of iodine. |
This stepwise approach, while lengthy, provides a high degree of control over the regiochemistry at each stage, which is essential for successfully synthesizing a complex, polysubstituted aromatic compound like this compound.
The synthesis of a polysubstituted aromatic compound like this compound requires a carefully designed strategy to ensure the correct placement of each functional group. Due to the absence of a specifically reported synthesis for this exact molecule in the reviewed literature, a plausible synthetic pathway is proposed based on established transformations in organic chemistry, particularly in the realm of fluorinated and halogenated benzene derivatives.
A potential retrosynthetic analysis suggests that the target compound could be assembled from a more common starting material, such as 1,3-difluorobenzene. The proposed forward synthesis would involve a series of electrophilic aromatic substitution and nucleophilic aromatic substitution reactions.
Proposed Synthetic Pathway:
A feasible route could commence with the nitration of 1,3-difluorobenzene to yield 1,3-difluoro-4-nitrobenzene. This is a standard electrophilic aromatic substitution where the fluorine atoms act as ortho-, para-directors, but the steric hindrance at the 2-position would likely favor substitution at the 4-position.
The subsequent step would involve the introduction of the first ethoxy group. A nucleophilic aromatic substitution (SNA_r_) of the nitro group in 1,3-difluoro-4-nitrobenzene is not straightforward. A more viable approach would be the reduction of the nitro group to an amine, followed by diazotization and subsequent hydroxylation to yield 2,4-difluorophenol. The hydroxyl group can then be ethylated using a Williamson ether synthesis with ethyl iodide or diethyl sulfate to give 1,3-difluoro-4-ethoxybenzene.
The next stage would be the introduction of the second ethoxy group. This would likely proceed via another nitration, followed by reduction and conversion of the resulting amino group to a hydroxyl group, and subsequent etherification. The regioselectivity of this second nitration would be crucial and challenging.
Finally, the iodine atom would be introduced. This could be achieved through an electrophilic iodination reaction. The directing effects of the existing substituents would determine the position of iodination. Given the activating nature of the ethoxy groups and the deactivating nature of the fluorine atoms, the iodine would likely be directed to the position ortho or para to the ethoxy groups.
Interactive Data Table: Proposed Reaction Scheme
| Step | Reactant | Reagents and Conditions | Product |
| 1 | 1,3-Difluorobenzene | HNO₃, H₂SO₄ | 1,3-Difluoro-4-nitrobenzene |
| 2 | 1,3-Difluoro-4-nitrobenzene | 1. Fe, HCl 2. NaNO₂, H₂SO₄, H₂O | 2,4-Difluorophenol |
| 3 | 2,4-Difluorophenol | NaH, CH₃CH₂I in THF | 1,3-Difluoro-4-ethoxybenzene |
| 4 | 1,3-Difluoro-4-ethoxybenzene | HNO₃, H₂SO₄ | 1,3-Difluoro-4-ethoxy-x-nitrobenzene |
| 5 | 1,3-Difluoro-4-ethoxy-x-nitrobenzene | 1. Fe, HCl 2. NaNO₂, H₂SO₄, H₂O | 2,4-Difluoro-x-ethoxyphenol |
| 6 | 2,4-Difluoro-x-ethoxyphenol | NaH, CH₃CH₂I in THF | 1,3-Difluoro-2,4-diethoxybenzene |
| 7 | 1,3-Difluoro-2,4-diethoxybenzene | I₂, HIO₃, H₂SO₄ | This compound |
Challenges in Orthogonal Functionalization and Regioselectivity for this compound
The synthesis of a highly substituted benzene derivative such as this compound is fraught with challenges related to orthogonal functionalization and regioselectivity. These challenges arise from the need to introduce multiple, different functional groups onto the aromatic ring in a specific and controlled manner.
Orthogonal Functionalization: This refers to the ability to selectively react one functional group in the presence of others. In the proposed synthesis, the presence of both fluorine and iodine atoms, as well as ethoxy groups, necessitates careful selection of reagents and reaction conditions. For instance, while fluorine atoms on an aromatic ring are generally unreactive towards many reagents, they can be displaced by strong nucleophiles under harsh conditions. vanderbilt.edu Similarly, the iodine atom is susceptible to metal-mediated substitution reactions. vanderbilt.edu Therefore, any subsequent transformations on a molecule containing both halogens would need to be chemoselective to avoid unwanted side reactions.
Regioselectivity: Achieving the desired substitution pattern is a major hurdle. The directing effects of the substituents on the benzene ring can be complex and sometimes competing. In the proposed synthesis, the nitration of 1,3-difluoro-4-ethoxybenzene is a critical step where regioselectivity is a concern. The ethoxy group is a strongly activating ortho-, para-director, while the fluorine atoms are deactivating ortho-, para-directors. The interplay of these electronic effects, along with steric hindrance, will determine the position of the incoming nitro group. It is plausible that a mixture of isomers would be formed, complicating the purification process.
The final iodination step also presents a regiochemical challenge. The two ethoxy groups strongly activate the positions ortho and para to them. However, the position para to the 2-ethoxy group is already occupied by a fluorine atom. The position ortho to the 2-ethoxy group is also fluorinated. The position ortho to the 4-ethoxy group is fluorinated on one side and substituted with the other ethoxy group on the other. This leaves the 5-position as a likely, but not guaranteed, site for iodination. A detailed study of the partial charges on the aromatic ring through computational modeling could help predict the most likely site of electrophilic attack.
Research on the synthesis of other polyhalogenated benzenes has shown that achieving high regioselectivity can be difficult, often leading to the formation of isomeric mixtures that require tedious separation. vanderbilt.edu
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the proposed synthesis of this compound is essential for developing a more sustainable and environmentally benign process. xjenza.orguni-saarland.de
Use of Safer Solvents and Reagents: The proposed synthesis utilizes hazardous reagents such as concentrated nitric and sulfuric acids, as well as potentially toxic organic solvents. Green chemistry encourages the use of safer alternatives. For example, the use of solid acid catalysts for nitration could reduce the amount of acidic waste. xjenza.org The Williamson ether synthesis often uses polar aprotic solvents like THF, which have environmental concerns. Exploring greener solvent alternatives like ionic liquids or deep eutectic solvents could be beneficial.
Energy Efficiency: Many of the proposed reaction steps may require heating or cooling, consuming significant amounts of energy. Designing reactions that can be performed at or near ambient temperature would improve the energy efficiency of the process. Microwave-assisted synthesis could also be a way to reduce reaction times and energy consumption.
Catalysis: The use of catalytic methods is a cornerstone of green chemistry. xjenza.org In the proposed synthesis, the reduction of the nitro groups could potentially be carried out using catalytic hydrogenation with a recyclable catalyst like palladium on carbon. The final iodination step could also be made more environmentally friendly by using a catalytic amount of an iodine source in the presence of a suitable oxidant. organic-chemistry.org
Waste Prevention: A key principle of green chemistry is to prevent the formation of waste rather than treating it after it has been created. xjenza.org By improving the regioselectivity of the reactions and minimizing the formation of byproducts, the amount of waste generated can be significantly reduced. The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, can also contribute to waste reduction.
While a specific green synthesis for this compound has not been reported, the application of these general green chemistry principles to the proposed synthetic route can guide the development of a more sustainable process for obtaining this and other complex, polysubstituted aromatic compounds.
Spectroscopic and Structural Data for this compound Remains Elusive in Public Domain
Despite a thorough search of available scientific literature and chemical databases, detailed experimental spectroscopic and structural elucidation data for the chemical compound This compound could not be located. Information regarding its high-resolution nuclear magnetic resonance (NMR) spectra and mass spectrometry (MS) analysis appears to be unpublished or not readily accessible in the public domain.
Consequently, the generation of a detailed scientific article focusing on the specific ¹H, ¹³C, and ¹⁹F NMR analysis, 2D NMR techniques, and mass spectrometry fragmentation pathways for this particular compound is not possible at this time. Scientific articles of this nature rely on experimentally derived data to ensure accuracy and validity.
While spectroscopic data for structurally related compounds—such as various isomers of difluoro-iodobenzene and diethoxy-benzene—are available, this information cannot be accurately extrapolated to provide a detailed and scientifically rigorous analysis of this compound. The unique substitution pattern of the target compound would result in distinct chemical shifts, coupling constants, and fragmentation patterns that can only be determined through direct experimental measurement.
Further research and publication by synthetic or analytical chemists would be required to make the specific spectroscopic and structural data for this compound publicly available.
Advanced Spectroscopic and Structural Elucidation of 2,4 Diethoxy 1,3 Difluoro 5 Iodobenzene
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatility Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile and thermally stable compounds in a gaseous mobile phase, followed by their detection and identification through mass analysis. This method is invaluable for assessing the purity of a sample and providing information about its molecular weight and fragmentation pattern.
For a compound like 2,4-Diethoxy-1,3-difluoro-5-iodobenzene, a GC-MS analysis would be expected to reveal a distinct retention time, which is characteristic of the compound under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). The mass spectrum would ideally show the molecular ion peak corresponding to its molecular weight, along with a series of fragment ions. These fragments would arise from the predictable cleavage of the molecule, such as the loss of ethoxy groups, fluorine, or iodine atoms, providing confirmatory evidence of its structure.
Table 1: Hypothetical GC-MS Data for this compound
| Parameter | Expected Value/Observation | Significance |
|---|---|---|
| Retention Time (t_R) | Not available | Characteristic identifier under specific GC conditions. |
| Molecular Ion (M+) | Not available | Confirms the molecular weight of the compound. |
| Key Fragment Ions | Not available | Provides structural information based on fragmentation patterns. |
Note: This table is hypothetical as no experimental data was found.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are dependent on the bond strengths and masses of the constituent atoms, making these methods excellent for identifying functional groups.
An IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C stretching of the ethoxy groups, C-F stretching, and various aromatic C-H and C=C stretching and bending vibrations. Raman spectroscopy would also reveal these vibrations, but with different intensities based on the change in polarizability of the bonds during vibration. For instance, the symmetric vibrations of the benzene (B151609) ring are often more prominent in Raman spectra.
Table 2: Expected Vibrational Modes for this compound
| Functional Group | Expected Wavenumber Range (cm⁻¹) (IR) | Expected Wavenumber Range (cm⁻¹) (Raman) |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |
| C-O-C Stretch (Ether) | 1300-1000 | 1300-1000 |
| C-F Stretch | 1400-1000 | 1400-1000 |
| C-I Stretch | 600-500 | 600-500 |
Note: This table represents expected ranges and not experimental data.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would yield a complete structural model. This would confirm the substitution pattern on the benzene ring and reveal the conformation of the ethoxy groups. The crystallographic data would also provide insights into how the molecules pack in the solid state, including any potential halogen bonding or other non-covalent interactions involving the iodine and fluorine atoms.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Information |
|---|---|
| Crystal System | Not available |
| Space Group | Not available |
| Unit Cell Dimensions | Not available |
| Bond Lengths (e.g., C-I, C-F, C-O) | Not available |
| Bond Angles | Not available |
| Torsion Angles | Not available |
Note: This table is hypothetical as no crystallographic data was found.
Advanced Analytical Techniques for Purity and Isomeric Analysis
Beyond the core techniques, other advanced analytical methods are crucial for ensuring the purity and confirming the isomeric integrity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile compounds and can be used to assess purity and quantify the target molecule in a mixture. For chiral compounds, specialized chiral chromatography columns can be employed to separate enantiomers.
Capillary Electrophoresis (CE) offers another high-resolution separation technique that could potentially be applied for the analysis of this compound, particularly for purity assessment and the separation of any closely related impurities.
The selection of an appropriate analytical technique would depend on the specific properties of the compound and the nature of the potential impurities. A combination of these methods is often employed to provide a comprehensive characterization.
Theoretical and Computational Chemistry of 2,4 Diethoxy 1,3 Difluoro 5 Iodobenzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These calculations solve the Schrödinger equation for a given molecular structure, providing detailed information about its electronic nature.
Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.
No specific HOMO-LUMO analysis data for 2,4-Diethoxy-1,3-difluoro-5-iodobenzene has been found in published research. A hypothetical analysis would involve using methods like Density Functional Theory (DFT) to calculate the energies and visualize the spatial distribution of these frontier orbitals. This would reveal which atoms (e.g., the iodine, the ethoxy groups, or specific carbons on the benzene (B151609) ring) are the primary sites for electrophilic and nucleophilic attack.
Charge Distribution and Electrostatic Potential Maps
Electrostatic potential (ESP) maps illustrate the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is vital for understanding intermolecular interactions and predicting sites of reactivity.
Specific charge distribution and electrostatic potential maps for this compound are not available in the reviewed literature. Such a map would likely show negative potential around the electronegative fluorine and oxygen atoms, as well as the iodine atom due to its polarizability, while the hydrogen atoms of the ethoxy groups would exhibit positive potential.
Aromaticity Analysis and Stability
Aromaticity is a key concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π electrons. Various computational methods, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), are used to quantify the degree of aromaticity.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions in different environments (e.g., in solution or in a crystal lattice).
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the feasibility of a reaction and understand the factors that control its outcome.
Elucidation of Regioselectivity in Substitution Reactions
The substitution pattern on the benzene ring of this compound makes it an interesting candidate for studying regioselectivity in substitution reactions (e.g., nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions). Computational studies could predict which of the remaining hydrogens or the iodine atom is most likely to be substituted under different reaction conditions.
No computational studies on the reaction mechanisms or the regioselectivity of substitution reactions for this compound have been found in the scientific literature. Such studies would typically involve locating the transition state structures for substitution at different positions and comparing their activation energies to predict the most favorable reaction pathway.
Catalytic Pathways and Energetics
The iodine atom in this compound makes it a prime candidate for various transition-metal-catalyzed cross-coupling reactions, which are fundamental in synthetic organic chemistry. rsc.org Computational methods, particularly Density Functional Theory (DFT), are essential for elucidating the mechanisms and energetic profiles of these catalytic cycles.
A typical catalytic pathway, such as a Suzuki-Miyaura or Sonogashira coupling, would involve several key steps: oxidative addition, transmetalation, and reductive elimination. Computational modeling can map the potential energy surface for this entire process.
Oxidative Addition: The initial and often rate-determining step involves the insertion of a metal catalyst (e.g., a Palladium(0) complex) into the carbon-iodine (C-I) bond. The energetics of this step are highly influenced by the electronic nature of the benzene ring. The electron-donating ethoxy groups and the electron-withdrawing fluorine atoms create a complex electronic environment that modulates the reactivity of the C-I bond.
Transmetalation: Following oxidative addition, a second reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the metal center.
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and regeneration of the catalyst.
Computational studies would calculate the Gibbs free energy (ΔG) for each intermediate and transition state, allowing for the determination of activation barriers. A hypothetical energy profile for a catalytic reaction is illustrated below.
Interactive Data Table: Hypothetical Energetic Profile for a Cross-Coupling Reaction
This table presents a hypothetical set of calculated energy values for the key steps in a palladium-catalyzed cross-coupling reaction involving this compound. The values are for illustrative purposes to demonstrate what a computational study would yield.
| Reaction Step | Intermediate/Transition State | Calculated ΔG (kcal/mol) |
| Reactants | Pd(0) Complex + Substrate | 0.0 |
| Oxidative Addition | Transition State 1 (TS1) | +18.5 |
| Oxidative Addition Intermediate | -5.2 | |
| Transmetalation | Transition State 2 (TS2) | +12.3 |
| Transmetalation Intermediate | -15.8 | |
| Reductive Elimination | Transition State 3 (TS3) | +21.0 |
| Products | Coupled Product + Pd(0) Complex | -30.7 |
Quantitative Structure-Reactivity Relationships (QSAR/QSPR) for Related Analogues
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. While no specific QSAR models for this compound were found, the methodology is highly applicable to its analogues for predicting reactivity in areas like catalysis or drug design. mdpi.com
A QSAR study on a series of related halogenated and alkoxy-substituted benzenes would involve calculating various molecular descriptors:
Electronic Descriptors: These quantify the electron-donating or withdrawing effects of substituents. Examples include Hammett constants (σ), partial atomic charges, and dipole moments. The interplay between the donor ethoxy groups and acceptor fluorine atoms would be a key factor. nih.gov
Steric Descriptors: These describe the size and shape of the molecule. Molar refractivity (MR) and Taft steric parameters (Es) are common examples.
Lipophilic Descriptors: The partition coefficient (logP) quantifies the hydrophobicity of the molecule, which is crucial for predicting its behavior in different solvent environments.
By building a regression model, one could predict the reactivity (e.g., reaction rate or yield) of new, unsynthesized analogues. acs.org
Interactive Data Table: Illustrative QSAR Descriptors for Benzene Analogues
This table provides an example of descriptors that would be calculated in a QSAR study for a hypothetical series of related compounds. Values are illustrative.
| Compound Analogue | Hammett Constant (σ_para) | Molar Refractivity (MR) | LogP | Predicted Reactivity (Log(k)) |
| Analogue 1 (Iodo-benzene) | +0.18 | 44.5 | 3.25 | 1.5 |
| Analogue 2 (Difluoro-iodo-benzene) | +0.24 | 42.1 | 3.50 | 1.8 |
| Analogue 3 (Diethoxy-benzene) | -0.25 | 55.6 | 2.80 | 0.9 |
| Target Compound Analogue | Calculated | Calculated | Calculated | Predicted |
Spectroscopic Property Prediction and Validation (NMR, IR, UV-Vis)
Computational chemistry is routinely used to predict the spectroscopic properties of molecules, which aids in structure elucidation and the interpretation of experimental data.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT, often using the GIAO (Gauge-Independent Atomic Orbital) method. Calculations would predict distinct shifts for the aromatic proton and the two ethoxy groups, influenced by the strong anisotropic and electronic effects of the fluorine and iodine substituents.
IR Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's bonds. These calculations can help assign experimental peaks to specific vibrational modes, such as C-F, C-O, C-I, and aromatic C-H stretches and bends.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, corresponding to the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum. For this compound, these calculations would likely predict transitions involving the π-system of the benzene ring, perturbed by the various substituents. Theoretical studies on similar molecules like iodonitrobenzenes have shown how substituent effects can be analyzed to understand electronic structure and reactivity. nih.gov
Validation involves comparing the computationally predicted spectra with experimentally obtained data. A close match provides confidence in the assigned structure.
Interactive Data Table: Example of Predicted vs. Experimental Spectroscopic Data
This table illustrates how predicted spectroscopic data for this compound would be compared against experimental values for validation.
| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |
| ¹H NMR Chemical Shift (ppm) | ||
| Aromatic C-H | 7.55 | 7.51 |
| -OCH₂CH₃ | 4.15 | 4.12 |
| -OCH₂CH₃ | 1.48 | 1.45 |
| ¹³C NMR Chemical Shift (ppm) | ||
| C-I | 95.2 | 94.8 |
| C-F | 155.8 | 155.5 |
| IR Frequency (cm⁻¹) | ||
| C-F Stretch | 1150 | 1148 |
| Ar-O Stretch | 1245 | 1242 |
| UV-Vis λ_max (nm) | 275 | 278 |
Derivatization and Chemical Transformations of 2,4 Diethoxy 1,3 Difluoro 5 Iodobenzene
Modification of the Iodo Group
The carbon-iodine bond is the most labile and synthetically versatile site in the molecule, serving as a linchpin for the introduction of a wide array of functional groups through organometallic intermediates and oxidative transformations.
The iodo group readily facilitates the formation of organometallic reagents, which are powerful nucleophiles for carbon-carbon bond formation.
Grignard Reagents: The reaction of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is expected to yield the corresponding Grignard reagent, (2,4-Diethoxy-1,3-difluoro-5-phenyl)magnesium iodide. This transformation is a standard method for converting aryl iodides into potent carbon-based nucleophiles. The resulting Grignard reagent can then be used in a variety of subsequent reactions, for instance, with aldehydes, ketones, or esters to introduce new alkyl or aryl groups.
Organolithium Reagents: Alternatively, treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, typically at low temperatures in an inert solvent like THF, would lead to a lithium-iodine exchange, affording the highly reactive 2,4-Diethoxy-1,3-difluoro-5-phenyllithium. This organolithium species is a stronger nucleophile than its Grignard counterpart and can participate in a similar range of carbon-carbon bond-forming reactions.
Table 1: Representative Organometallic Reagent Formation from Aryl Iodides
| Aryl Iodide | Reagent | Product | Solvent | Ref. |
|---|---|---|---|---|
| 1-Bromo-4-iodobenzene | Mg | (4-Bromophenyl)magnesium iodide | Ether |
This table presents examples of organometallic reagent formation from related aryl halides, illustrating the general transformations applicable to this compound.
The iodine atom in this compound can be oxidized to higher valence states, creating hypervalent iodine reagents with unique and powerful reactivity. These reagents are known for their utility in a variety of oxidative processes.
The oxidation of the parent iodoarene can lead to the formation of several classes of hypervalent iodine compounds:
Iodonium Salts: Reaction with arenes under oxidative conditions can produce diaryliodonium salts.
λ³-Iodanes: Oxidation in the presence of appropriate ligands can yield compounds such as (diacetoxyiodo)arenes or (dichloroiodo)arenes. For example, oxidation with peracetic acid in acetic acid would likely form 2,4-Diethoxy-1,3-difluoro-5-(diacetoxyiodo)benzene.
λ⁵-Iodanes: Further oxidation of λ³-iodanes can lead to λ⁵-iodanes like iodylarenes.
These hypervalent iodine derivatives are valuable as selective oxidizing agents and as precursors for further functionalization.
Table 2: Examples of Hypervalent Iodine Compound Synthesis from Aryl Iodides
| Aryl Iodide | Oxidizing Agent/Conditions | Hypervalent Iodine Product | Ref. |
|---|---|---|---|
| Iodobenzene (B50100) | Cl₂ | (Dichloroiodo)benzene | |
| Iodobenzene | Peracetic acid, Acetic acid | (Diacetoxyiodo)benzene |
This table showcases common methods for the synthesis of hypervalent iodine compounds from iodobenzene and its derivatives, which are expected to be applicable to this compound.
Manipulation of the Ethoxy Groups
The ethoxy groups on the aromatic ring can also be targets for chemical modification, primarily through cleavage to reveal phenolic functionalities.
The ether linkages of the ethoxy groups can be cleaved under harsh conditions, typically using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion. The resulting phenolic hydroxyl groups can then be re-alkylated with different alkyl halides to introduce new alkoxy moieties, providing a route to a variety of analogs.
Complete cleavage of both ethoxy groups would yield 2,4-dihydroxy-1,3-difluoro-5-iodobenzene. These phenolic derivatives are valuable intermediates themselves, as the hydroxyl groups can be further functionalized in numerous ways, including esterification, etherification, or conversion to triflates for cross-coupling reactions.
Reactions at Fluorine Centers (if applicable under specific conditions)
The fluorine atoms on the aromatic ring are generally unreactive towards nucleophilic substitution unless the ring is further activated by strong electron-withdrawing groups. In the case of this compound, the electron-donating nature of the ethoxy groups makes direct nucleophilic aromatic substitution of fluorine challenging under standard conditions. However, under forcing conditions or with very strong nucleophiles, displacement of a fluorine atom might be possible, although this is generally not a preferred synthetic route.
Synthesis of Poly-Substituted Benzene (B151609) Derivatives Utilizing this compound as a Building Block
The iodine atom in this compound is the primary handle for derivatization, serving as a versatile precursor for numerous cross-coupling reactions. The high reactivity of the carbon-iodine bond facilitates its participation in a wide array of palladium-catalyzed transformations, enabling the introduction of diverse substituents onto the benzene ring. acs.org These reactions are fundamental to constructing complex, poly-substituted aromatic systems.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Resulting Functional Group | General Catalyst System |
| Suzuki-Miyaura Coupling | Organoboronic acids/esters | Aryl or Vinyl | Pd catalyst, Base |
| Sonogashira Coupling | Terminal alkynes | Alkyne | Pd catalyst, Copper co-catalyst, Base |
| Heck Coupling | Alkenes | Substituted Alkene | Pd catalyst, Base |
| Buchwald-Hartwig Amination | Amines | Aryl Amine | Pd catalyst, Ligand, Base |
| Stille Coupling | Organostannanes | Aryl, Vinyl, or Alkyl | Pd catalyst |
The Suzuki-Miyaura coupling, for instance, would allow for the introduction of a new aryl or vinyl group by reacting this compound with a corresponding boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netyoutube.comresearchgate.net This reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.com
Similarly, the Sonogashira coupling offers a direct route to aryl alkynes by coupling with a terminal alkyne. wikipedia.orgnih.govresearchgate.net This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. researchgate.net The resulting alkynyl-substituted diethoxy-difluorobenzene could serve as a precursor for further transformations or as a key structural motif in materials science applications.
The Heck reaction provides a method for the alkenylation of the aryl iodide, forming a new carbon-carbon bond with an alkene. rsc.orgnih.govorganic-chemistry.orglibretexts.org This transformation is valuable for the synthesis of stilbenes and other substituted olefins. rsc.org
For the introduction of nitrogen-containing substituents, the Buchwald-Hartwig amination is a powerful tool. nih.govwikipedia.orgnih.gov This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine. wikipedia.org This is particularly significant for the synthesis of pharmaceutically relevant compounds, as the aryl amine moiety is a common feature in many drug molecules.
The regioselectivity of these coupling reactions on the polysubstituted ring is a critical consideration. The electronic and steric environment around the iodine atom, influenced by the adjacent fluorine and ethoxy groups, would play a significant role in the reaction's efficiency and outcome.
Design and Synthesis of Scaffolds for Advanced Chemical Applications
A chemical scaffold is a core molecular structure to which various functional groups can be attached to create a library of related compounds. These libraries are invaluable in drug discovery and materials science for screening and identifying molecules with desired properties. This compound, with its multiple substitution sites, is an excellent candidate for the development of novel chemical scaffolds.
The initial derivatization via the iodine atom, as described in the previous section, provides the first vector of diversity. The resulting poly-substituted benzene derivatives can then be further functionalized. For example, the ethoxy groups, while generally stable, could potentially be cleaved under harsh conditions to reveal hydroxyl groups, offering new points for modification.
Furthermore, the fluorine atoms, while typically unreactive in cross-coupling reactions, significantly influence the electronic properties of the benzene ring. The strong electron-withdrawing nature of fluorine can impact the acidity of adjacent protons and the reactivity of the aromatic ring towards nucleophilic aromatic substitution under specific conditions.
The synthesis of advanced scaffolds from this compound would involve a multi-step synthetic sequence. An initial cross-coupling reaction at the iodo position could be followed by modifications of the newly introduced substituent or by targeting the other positions on the ring. For instance, a Sonogashira coupling to introduce an alkyne could be followed by a click reaction or further coupling reactions at the alkyne.
The development of synthetic routes to complex, three-dimensional scaffolds is a current focus in medicinal chemistry. By strategically combining the reactivity of the iodo group with potential transformations at other sites, this compound could serve as a starting point for the synthesis of rigid, conformationally constrained scaffolds that are sought after in drug design.
Applications of 2,4 Diethoxy 1,3 Difluoro 5 Iodobenzene in Advanced Chemical Synthesis
Precursor in Materials Science and Polymer Chemistry
The unique substitution pattern of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene makes it a valuable building block in materials science, particularly for the synthesis of high-performance polymers and organic electronic materials.
Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and specific dielectric properties. bwise.kr A primary method for their synthesis is through nucleophilic aromatic substitution (SNAr) polycondensation, where activated fluorine atoms on an aromatic ring are displaced by strong nucleophiles like phenoxides. researchgate.netmdpi.com In the case of this compound, the fluorine atoms are activated by their position relative to each other, making them susceptible to substitution reactions to form fluorinated poly(arylene ether)s (FPAEs). bwise.krrsc.org These polymers are candidates for applications such as interlayer dielectrics in microelectronics due to their low dielectric constants. mdpi.comrsc.org
Furthermore, the iodine atom on the benzene (B151609) ring serves as a reactive site for various cross-coupling polymerization reactions. peerj.comresearchgate.net Techniques like Kumada catalyst-transfer polymerization (KCTP) utilize aryl halides to create surface-bound conjugated polymer thin films. peerj.comchemrxiv.org The iodophenyl group is particularly effective as an initiator for these reactions, allowing for the growth of polymers like polythiophene from the surface. peerj.comresearchgate.net This dual reactivity—SNAr at the C-F sites and cross-coupling at the C-I site—positions the molecule as a multifunctional monomer for creating complex polymer architectures.
The development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) relies on the synthesis of novel organic semiconductors with tailored properties. Aryl halides are crucial intermediates in the synthesis of these materials, often assembled via palladium-catalyzed cross-coupling reactions. rsc.org The iodo-substituent on this compound provides a key "handle" for such synthetic transformations, enabling its incorporation into larger conjugated systems required for charge transport and light emission.
The fluorine and ethoxy substituents play a critical role in tuning the material's physicochemical properties. Fluorination is a common strategy to enhance the thermal and electrochemical stability of organic electronic materials. researchgate.net The introduction of bulky or electron-donating groups, such as the diethoxy groups, can influence the morphology and solubility of the resulting materials, which is crucial for device fabrication and performance. researchgate.net For instance, substitution strategies are known to be effective in improving the performance and operational stability of blue OLEDs based on thermally activated delayed fluorescence (TADF) emitters. researchgate.netrsc.org Therefore, this compound represents a valuable starting material for creating novel host or emitter molecules for next-generation displays and electronics.
While this compound itself is not a liquid crystal, it serves as a valuable core structure for the synthesis of mesogens (the molecules that form liquid crystal phases). The iodo-group can be readily replaced via cross-coupling reactions to attach rigid, elongated groups, a common strategy to create the rod-like shape necessary for forming nematic or smectic phases. mdpi.com The lateral fluorine atoms and terminal ethoxy chains would then fine-tune the final properties of the mesogen, such as its clearing point, viscosity, and response to an electric field. researchgate.netaps.org For example, calamitic liquid crystals based on 5-phenyl-pyrimidine derivatives functionalized with perfluorinated chains have been shown to exhibit stable smectic phases over wide temperature ranges. aps.org
Intermediates for Specialty Chemicals and Fine Chemical Synthesis
The presence of an iodine atom makes this compound an exceptionally useful intermediate in fine chemical synthesis. Iodobenzene (B50100) and its derivatives are highly prized in organic synthesis due to the reactivity of the carbon-iodine bond, which is weaker than the corresponding carbon-bromine or carbon-chlorine bonds. This facilitates a wide array of transformations, particularly metal-catalyzed cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. nih.gov
These reactions allow the iodine to be replaced with a vast range of other functional groups, making the compound a versatile scaffold for building molecular complexity. The stable difluoro-diethoxy-phenyl core can be elaborated into pharmaceuticals, agrochemicals, or other high-value specialty chemicals. The compound's utility is highlighted by the broad scope of reactions applicable to aryl iodides. acs.org
Below is a table of common cross-coupling reactions where this compound could serve as a key substrate.
| Reaction Name | Coupling Partner | Resulting Bond | Catalyst System (Typical) |
| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid) | C-C (Aryl-Aryl) | Pd(0) / Base |
| Heck Coupling | Alkene | C-C (Aryl-Vinyl) | Pd(0) / Base |
| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkynyl) | Pd(0) / Cu(I) / Base |
| Buchwald-Hartwig Amination | Amine | C-N (Aryl-Amine) | Pd(0) / Ligand / Base |
| Stille Coupling | Organotin Reagent | C-C (Aryl-Aryl/Vinyl) | Pd(0) |
| Ullmann Condensation | Alcohol / Phenol | C-O (Aryl-Ether) | Cu(I) / Base |
Role in Catalyst Design and Ligand Synthesis
The performance of a homogeneous metal catalyst is critically dependent on the steric and electronic properties of its surrounding ligands. Substituted aryl compounds are fundamental building blocks for many classes of ligands, such as phosphines and N-heterocyclic carbenes (NHCs). Aryl iodides like this compound are valuable starting materials for synthesizing these custom ligands. researchgate.net
The synthetic route typically involves converting the iodo-group into a coordinating moiety. For instance, it can undergo metal-halogen exchange followed by reaction with a phosphorus electrophile to create a tertiary phosphine. The substituents on the aromatic ring—in this case, two fluorine and two ethoxy groups—remain on the ligand backbone. These groups exert a profound influence on the catalyst's properties. The electron-withdrawing fluorine atoms can modulate the electron density at the metal center, affecting its reactivity and stability. The bulky ethoxy groups can influence the steric environment around the metal, which can be critical for achieving high selectivity in catalytic transformations. Zinc complexes supported by hydroxyl-containing Schiff-base ligands have, for instance, been shown to be efficient catalysts for the borylation of aryl iodides. researchgate.net
Potential in Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. nih.gov One such interaction that has gained significant attention is the halogen bond, a directional interaction between an electrophilic region on a halogen atom (the donor) and a Lewis base (the acceptor). acs.org
The iodine atom in this compound is an excellent halogen bond donor. Its effectiveness is significantly enhanced by the presence of the two electron-withdrawing fluorine atoms on the same ring, which polarizes the iodine atom and creates a more positive σ-hole. nih.gov This makes the compound a powerful and directional building block (or tecton) for crystal engineering and the rational design of supramolecular assemblies like 1D chains, 2D networks, or complex nanotubes. nih.govmdpi.comrsc.org
Furthermore, the unique electronic and steric profile of iodinated aromatics makes them targets for molecular recognition by synthetic host molecules. Macrocyclic hosts have been designed that show high affinity and selectivity for iodinated aromatic compounds, driven by a combination of π-π stacking and specific iodine-aromatic plane interactions. nih.gov The specific substitution pattern of this compound could be exploited to design highly selective host-guest systems for applications in sensing or separation.
Applications in Advanced Analytical Standards and Probes (excluding biological/medical diagnostic reagents)
The utility of highly substituted and functionalized aromatic compounds as standards and probes in advanced analytical chemistry is a cornerstone of modern chemical analysis. These molecules, with their defined structures and properties, are indispensable for method development, calibration, and the quantification of analytes in complex matrices. The compound This compound , with its unique combination of functional groups, presents a compelling candidate for such applications, particularly in techniques like mass spectrometry and chromatography. However, a comprehensive review of the current scientific literature reveals that specific, detailed research on the application of This compound as an analytical standard or non-biological probe is not yet available.
Despite the absence of direct studies, the structural features of the molecule allow for a theoretical exploration of its potential in these specialized areas. The presence of two fluorine atoms and an iodine atom provides a distinct isotopic signature and mass fragmentation pattern, which could be highly advantageous for its use as an internal standard in mass spectrometry-based quantification. The ethoxy groups, in turn, can influence its solubility and chromatographic retention, making it a potential reference compound in the development of separation methods for structurally related compounds.
Future Research Directions and Perspectives for 2,4 Diethoxy 1,3 Difluoro 5 Iodobenzene Chemistry
Development of Novel and Sustainable Synthetic Routes
The availability of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene is the gateway to its exploration. While multi-step syntheses for polysubstituted benzenes are common, future research must focus on developing efficient, high-yielding, and sustainable routes. youtube.comyoutube.com Current approaches often rely on sequential electrophilic aromatic substitutions, where the order of substituent introduction is critical due to directing group effects. libretexts.orgmsu.edu A key challenge is managing the regioselectivity in a heavily substituted ring.
Future synthetic strategies could involve:
Late-Stage Functionalization: Exploring C-H activation and functionalization techniques to introduce the ethoxy or iodo groups onto a pre-existing difluorinated core. sciencedaily.com This approach offers atom economy and modularity.
Flow Chemistry: Utilizing microreactor technology to control reaction conditions (temperature, pressure, time) with high precision. This can be particularly advantageous for managing potentially hazardous intermediates or improving the selectivity of halogenation and nitration reactions that might be part of a synthetic sequence. youtube.com
Biocatalysis: Investigating enzymatic pathways for selective halogenation or hydroxylation, which could then be converted to the target ethoxy groups, offering a greener alternative to traditional reagents.
A prospective synthetic plan illustrates the complexity and the need for controlled, multi-step approaches.
Table 1: Illustrative Multi-Step Synthetic Approach
| Step | Reaction Type | Reagents & Conditions | Key Consideration |
|---|---|---|---|
| 1 | Nitration | HNO₃ / H₂SO₄ on 1,3-difluorobenzene (B1663923) | Introduction of a directing group. |
| 2 | Iodination | I₂ / Oxidizing Agent (e.g., H₂O₂) | Placement of the iodine atom, directed by existing substituents. libretexts.org |
| 3 | Reduction | Sn / HCl or H₂ / Pd | Conversion of the nitro group to an amine (aniline derivative). youtube.com |
This table is for illustrative purposes; the actual synthesis would require extensive optimization to manage the competing directing effects of the substituents. msu.edu
Exploration of Unprecedented Reactivity Patterns
The unique electronic environment of the this compound ring suggests that it may exhibit novel reactivity. The interplay between the electron-donating alkoxy groups and the strongly electron-withdrawing fluorine atoms creates a push-pull system that could influence the reactivity of the C-I bond and the aromatic ring itself. quora.com
Future research should investigate:
Nucleophilic Aromatic Substitution (SNAr): While the iodine atom is not a typical leaving group for SNAr, the fluorine atoms are. The strong activation by the multiple substituents could allow for the selective displacement of a fluorine atom by potent nucleophiles, a reaction pathway that is highly valuable for creating polyfunctionalized molecules. vanderbilt.edu
Directed Ortho-Metalation (DoM): The ethoxy groups could potentially direct lithiation to the C-6 position, creating a new site for functionalization. The viability of this approach would depend on the competition with iodine-metal exchange.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful tool for predicting the properties and reactivity of new molecules, saving significant laboratory time and resources. nih.gov For this compound, advanced computational modeling will be indispensable. acs.orgresearchgate.net
Key areas for computational investigation include:
Molecular Geometry and Electronic Structure: Using Density Functional Theory (DFT) to calculate bond lengths, bond angles, and the electrostatic potential map. This will provide insight into the steric and electronic landscape of the molecule. nih.gov
Reaction Pathway Analysis: Modeling transition states and reaction intermediates for key transformations, such as cross-coupling or SNAr reactions. This can help predict the most likely reaction products and optimize reaction conditions. nih.gov
Spectroscopic Prediction: Calculating NMR chemical shifts (¹H, ¹³C, ¹⁹F) and vibrational frequencies (IR) to aid in the characterization of the synthesized compound and its derivatives. acs.org
Halogen Bonding Potential: The iodine atom is a known halogen bond donor. Computational studies can quantify its ability to form non-covalent interactions, which is crucial for designing self-assembling materials or crystal engineering applications. acs.org
Table 2: Key Parameters for Computational Modeling
| Parameter | Computational Method | Predicted Insight |
|---|---|---|
| Ground State Geometry | DFT (e.g., B3LYP/6-311G**) | Bond lengths, angles, dihedral angles |
| Electrostatic Potential | DFT | Electron-rich vs. electron-poor regions, sites for electrophilic/nucleophilic attack |
| Frontier Molecular Orbitals | DFT | HOMO-LUMO gap, prediction of electronic properties and reactivity |
| Transition State Energies | QST2/QST3 or similar | Activation barriers for proposed reactions |
Integration into Complex Molecular Architectures
A primary motivation for designing novel building blocks is their incorporation into larger, functional molecular systems. nih.govacs.org The trifunctional nature of this compound (with I, F, and potentially activated C-H sites) makes it an excellent candidate for constructing complex architectures. researchgate.net
Future directions include:
Synthesis of Novel Polymers: Using the molecule as a monomer in polymerization reactions. For example, polymerization via repetitive cross-coupling reactions could lead to conjugated polymers with tailored electronic properties, influenced by the fluorine and ethoxy side chains.
Dendrimer and Macrocycle Construction: Employing the molecule as a core or a branching unit in the synthesis of dendrimers or macrocycles. The defined geometry of the benzene (B151609) ring and the orthogonal reactivity of its substituents allow for precise control over the final architecture.
Development of Chiral Ligands: The substitution pattern could be used to construct precursors for axially chiral biaryl compounds, which are valuable as ligands in asymmetric catalysis. acs.org The synthesis of such complex molecules often relies on a sequence of C-H functionalization reactions. sciencedaily.com
Synergistic Effects of Halogen and Alkoxy Functionalities in Advanced Materials Development
The combination of fluorine, iodine, and ethoxy groups on a single aromatic platform is expected to produce synergistic effects that can be harnessed for materials science. mpg.de Fluorinated organic materials are known for their unique electronic properties, thermal stability, and hydrophobicity. Alkoxy groups often improve solubility and influence molecular packing.
Potential applications to be explored include:
Organic Electronics: The push-pull electronic nature of the molecule could be beneficial in designing materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fluorine atoms can lower the LUMO energy level, which is often a desirable trait in electron-transport materials.
Liquid Crystals: The rigid core and flexible side chains are characteristic features of liquid crystalline compounds. The high degree of substitution provides a means to fine-tune the molecular shape and intermolecular interactions to achieve specific mesophases.
Functional Surfaces: The fluorinated nature of molecules derived from this building block could be used to create hydrophobic or oleophobic coatings with tailored properties.
The exploration of this compound chemistry is a forward-looking endeavor that bridges fundamental synthetic chemistry with materials science. The successful development of this building block will depend on a coordinated effort involving innovative synthesis, detailed reactivity studies, predictive computational modeling, and creative integration into complex functional systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
